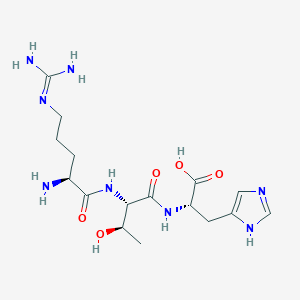

Arg-Thr-His

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

193607-39-5 |

|---|---|

Molekularformel |

C16H28N8O5 |

Molekulargewicht |

412.44 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C16H28N8O5/c1-8(25)12(24-13(26)10(17)3-2-4-21-16(18)19)14(27)23-11(15(28)29)5-9-6-20-7-22-9/h6-8,10-12,25H,2-5,17H2,1H3,(H,20,22)(H,23,27)(H,24,26)(H,28,29)(H4,18,19,21)/t8-,10+,11+,12+/m1/s1 |

InChI-Schlüssel |

KSHJMDSNSKDJPU-QTKMDUPCSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Arg Thr His

Optimized Solid-Phase Peptide Synthesis (SPPS) Strategies for Arg-Thr-His

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering advantages such as the use of excess reagents and simplified purification. iris-biotech.de The synthesis of this compound via SPPS requires careful selection of protecting groups and coupling reagents to navigate the specific challenges posed by each amino acid.

Fmoc/tBu and Boc Strategies for Tripeptide Assembly

The two predominant strategies in SPPS are the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) approaches. iris-biotech.de

The Fmoc/tBu strategy is widely favored due to its use of a base-labile Nα-Fmoc group, which is removed with a piperidine (B6355638) solution, and acid-labile side-chain protecting groups (like tBu for Threonine) that are cleaved in the final step with trifluoroacetic acid (TFA). iris-biotech.denih.goviris-biotech.de For the this compound sequence, standard protecting groups would include Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-His(Trt)-OH. nih.govthermofisher.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on arginine is preferred over older protecting groups like Pmc because it is more readily cleaved by TFA. peptide.comresearchgate.net The tert-butyl (tBu) ether protecting the threonine side-chain hydroxyl group and the trityl (Trt) group on the histidine imidazole (B134444) nitrogen are standard choices compatible with the Fmoc/tBu chemistry. iris-biotech.depeptide.com

The Boc strategy , while older, remains relevant for specific applications. iris-biotech.denih.gov This method employs an acid-labile Nα-Boc group for temporary protection and strong acids like hydrogen fluoride (B91410) (HF) for final cleavage and side-chain deprotection. iris-biotech.de Typical side-chain protection for this compound in a Boc synthesis would involve Boc-Arg(Tos)-OH, Boc-Thr(Bzl)-OH, and Boc-His(Bom)-OH. peptide.com The tosyl (Tos) group on arginine and the benzyl (Bzl) ether on threonine are classic choices. peptide.com For histidine, the benzyloxymethyl (Bom) group is particularly effective at suppressing racemization. peptide.com

| Strategy | Nα-Protection | Arg Side-Chain | Thr Side-Chain | His Side-Chain | Final Cleavage |

| Fmoc/tBu | Fmoc (Base-labile) | Pbf (Acid-labile) | tBu (Acid-labile) | Trt (Acid-labile) | TFA |

| Boc/Bzl | Boc (Acid-labile) | Tos (HF-labile) | Bzl (HF-labile) | Bom (HF-labile) | HF |

Mitigation of Side Reactions and Racemization During this compound Synthesis

The synthesis of this compound is susceptible to several side reactions. The guanidinium (B1211019) group of arginine, the hydroxyl of threonine, and the imidazole ring of histidine can all participate in undesired chemical transformations.

Arginine-related side reactions: During final cleavage with TFA, the protecting groups on arginine (like Pbf or Pmc) can generate reactive carbocations or sulfonylating agents. researchgate.netrsc.orgresearchgate.net These can modify sensitive residues; for instance, sulfonation of the threonine hydroxyl group can occur. sigmaaldrich.com The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is crucial to trap these reactive species. researchgate.net

Histidine-related side reactions: Histidine is notoriously prone to racemization during the activation step of coupling. nih.govpeptide.compeptide.com The imidazole nitrogen can catalyze the formation of an oxazolone (B7731731) intermediate, which readily epimerizes. nih.govbachem.com Protecting the imidazole nitrogen, for example with the Trt group in Fmoc chemistry or the Bom group in Boc chemistry, is the most effective way to minimize racemization. nih.govpeptide.com Using coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can also suppress this side reaction. peptide.com

Threonine-related side reactions: The hydroxyl group of threonine requires protection (e.g., with a tBu ether) to prevent side reactions like O-acylation during coupling. sigmaaldrich.com Inadequate protection or premature deprotection can lead to the formation of byproducts.

General side reactions: Aspartimide formation is a major issue in SPPS, particularly in sequences containing Asp-Thr, which can lead to a mixture of byproducts. nih.gov While not directly involving this compound, it is a critical consideration in the synthesis of longer peptides containing this motif. Another common issue is the formation of diketopiperazines, especially at the dipeptide stage, which can be mitigated by using dipeptide building blocks. iris-biotech.de

Green Chemistry Approaches in this compound Synthesis

Traditional peptide synthesis relies heavily on hazardous solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgijnc.ir Green chemistry initiatives aim to replace these with more environmentally benign alternatives. ijnc.iracs.org

Recent research has explored the use of greener solvents for SPPS. rsc.org For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) have been investigated as substitutes for DCM and DMF. rsc.org Furthermore, aqueous-based SPPS protocols are being developed, which significantly reduce organic solvent waste. nih.gov One study demonstrated the successful aqueous microwave-assisted synthesis of a histidine-containing peptide with reduced racemization. nih.gov

A significant advance towards greener synthesis is the "minimal-protection" strategy. scribd.com This approach involves using amino acids with unprotected side chains where possible. For this compound, this could mean using Fmoc-Arg(HCl)-OH and Fmoc-His-OH directly in coupling reactions, eliminating the need for side-chain protecting groups and their subsequent removal with large volumes of TFA. rsc.orgresearchgate.netscribd.com This strategy not only reduces chemical waste but also improves the atom economy of the synthesis. rsc.org The combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has been shown to be effective for coupling side-chain free arginine and histidine in green solvents. rsc.org

Solution-Phase Synthesis Approaches for this compound and its Analogues

While SPPS dominates peptide synthesis, solution-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) remains a valuable method, particularly for large-scale production and the synthesis of short peptides or peptide fragments. iris-biotech.debibliomed.orgrsc.org

In a typical solution-phase synthesis of this compound, the peptide would be built sequentially or by coupling smaller fragments. For example, a dipeptide like Boc-Thr(Bzl)-His(Bom)-OMe could be synthesized and purified, followed by deprotection of the Boc group and coupling with Boc-Arg(Tos)-OH. This stepwise approach allows for purification of intermediates at each stage, potentially leading to a very pure final product. The choice of protecting groups is critical to ensure orthogonality, allowing for selective deprotection at each step. peptide.com For instance, benzyloxycarbonyl (Z) groups, often used in solution-phase synthesis, are removable by catalytic hydrogenolysis. ekb.eg

The hybrid approach, combining solid-phase and solution-phase methods, is also powerful. rsc.org Peptide fragments can be synthesized on a solid support, cleaved while still protected, and then condensed in solution to form the final peptide. rsc.org

Chemo-Enzymatic Synthesis and Biocatalytic Modifications of this compound

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. rsc.orggoogle.compatsnap.com This approach is particularly advantageous for peptide ligation, where enzymes like ligases can join peptide fragments with high efficiency and without racemization. google.comwipo.int For a sequence like this compound, one could envision synthesizing a fragment like Arg-Thr-ester and enzymatically ligating it to a histidine nucleophile. google.com

Biocatalysis can also be used for specific modifications. Peptides containing histidine have been shown to act as catalysts themselves, for example, in mimicking the hydrolytic activity of esterases. acs.orgnih.govnih.gov This catalytic activity arises from the imidazole side chain of histidine. nih.gov Enzymes like cytochrome P450s have been explored for their ability to catalyze complex reactions like peptide cyclization, including in tripeptides containing histidine. d-nb.info Furthermore, novel chemo-enzymatic methods have been developed for creating arginine-based surfactants, demonstrating the potential for biocatalysis to modify the Arg residue. nih.gov

Design and Synthesis of this compound Analogues and Mimetics

The design and synthesis of analogues and peptidomimetics of this compound are driven by the need to improve properties such as stability, receptor affinity, and selectivity. nih.govdiva-portal.org This involves replacing one or more amino acids with non-natural amino acids or incorporating scaffolds that mimic peptide secondary structures. diva-portal.orgnih.gov

Analogues are created by substituting amino acids with other natural or non-natural residues. For example, arginine could be replaced with other basic amino acids like ornithine or novel arginine analogues with modified side chains to probe the structural requirements for biological activity. researchgate.netresearchgate.net Similarly, threonine could be substituted with serine, and histidine with other constrained histidine analogues to control the side-chain conformation. mdpi.com The synthesis of these analogues typically follows standard SPPS or solution-phase methods. researchgate.netresearchgate.net

Peptidomimetics involve more significant structural changes, aiming to replicate the essential pharmacophore of the peptide in a non-peptide scaffold. nih.govtno.nl This can involve replacing the peptide backbone or constraining the peptide into a specific conformation, for example, by incorporating turn mimetics. diva-portal.org For a tripeptide like this compound, a mimetic might position the key functional groups (guanidinium, hydroxyl, imidazole) on a non-peptidic backbone to enhance metabolic stability. The design often involves computational modeling to ensure the correct spatial arrangement of the pharmacophoric groups. mdpi.com

Structure-Guided Design of Conformationally Constrained Analogues

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. However, short peptides like this compound are often highly flexible in solution, which can be a hurdle for potent and specific interactions with biological targets. To overcome this, researchers are turning to structure-guided design to create conformationally constrained analogues. This approach aims to lock the peptide into a specific, biologically active conformation, thereby enhancing its potency and stability.

One common strategy is the introduction of cyclic constraints. By creating macrocycles, the rotational freedom of the peptide backbone is significantly reduced. acs.org For instance, macrocyclic analogues of tripeptides have been synthesized to mimic β-strand conformations, a fundamental structural motif in protein interactions. acs.org These constrained structures are achieved by introducing non-peptidic linkers or by forming covalent bonds between side chains. The resulting macrocycles often exhibit a well-defined structure in solution, as confirmed by techniques like 2D NMR spectroscopy. acs.org

Another approach involves the incorporation of sterically demanding or conformationally restricting amino acid analogues. For example, α,α-disubstituted amino acids can be used to induce specific turns or helical structures within a peptide sequence. rsc.org The design of these analogues is often guided by computational modeling to predict the most stable and desired conformations. The synthesis of such constrained analogues can be complex, often requiring multi-step solution-phase or solid-phase peptide synthesis (SPPS) protocols. rsc.orgresearchgate.netacs.org

Table 1: Examples of Conformationally Constraining Strategies for Peptides

| Strategy | Description | Potential Impact on this compound |

| Macrocyclization | Formation of a cyclic peptide by linking the N- and C-termini or through side-chain-to-side-chain or side-chain-to-backbone cyclization. acs.org | Restricts global conformation, potentially pre-organizing the peptide for receptor binding. |

| Incorporation of α,α-Dialkyl Glycines | Replacement of a standard amino acid with one having two alkyl substituents on the α-carbon. mdpi.com | Induces specific turn conformations and increases resistance to enzymatic degradation. |

| Use of Bicyclic Amino Acids | Introduction of rigid, bicyclic structures into the peptide backbone. acs.org | Severely limits conformational freedom, leading to highly defined structures. |

| Peptoid Incorporation | Use of N-substituted glycine (B1666218) residues, which alters the peptide backbone and can introduce conformational bias. rsc.org | Modifies backbone flexibility and hydrogen bonding patterns. |

Site-Specific Derivatization for Functional Probes and Labels

To study the interactions and cellular fate of this compound, it is often necessary to attach functional probes or labels. Site-specific derivatization allows for the precise modification of the peptide at a defined position, ensuring that the biological activity is minimally affected while enabling detection or visualization.

The choice of derivatization strategy depends on the functional groups present in the this compound sequence. The guanidinium group of Arginine, the hydroxyl group of Threonine, and the imidazole ring of Histidine, along with the N-terminal amine and C-terminal carboxyl groups, all offer potential sites for modification. rsc.orgnih.gov

For instance, fluorescent dyes can be attached to the N-terminus or a lysine (B10760008) residue (if incorporated into an analogue) to create a fluorescent probe for use in cellular imaging or binding assays. researchgate.net Biotinylation, the attachment of a biotin (B1667282) molecule, is another common strategy that allows for the high-affinity capture of the peptide onto streptavidin-coated surfaces, which is useful for affinity purification and microarray-based studies. researchgate.net

The development of bioorthogonal "click" chemistry reactions has revolutionized the labeling of biomolecules. These reactions are highly specific and can be performed under mild, biological conditions. acs.org For example, an azide (B81097) or alkyne group can be incorporated into the this compound sequence during synthesis, which can then be selectively reacted with a corresponding alkyne or azide-functionalized probe.

Table 2: Common Functional Probes and Their Applications in Peptide Studies

| Probe/Label | Derivatization Target | Application |

| Fluorescent Dyes (e.g., Fluorescein, Rhodamine) | N-terminus, Lysine side chain | Cellular imaging, fluorescence polarization assays, FRET studies. nih.gov |

| Biotin | N-terminus, Lysine side chain | Affinity purification, immobilization on surfaces, immunoassays. researchgate.net |

| Photoaffinity Labels (e.g., Diazirines) | Incorporated as a non-canonical amino acid | Covalently cross-linking the peptide to its binding partner upon photoactivation. nih.gov |

| Radioisotopes (e.g., 125I, 3H) | Tyrosine side chain (if present), N-terminus | Radioligand binding assays, metabolic studies. mdpi.com |

| Click Chemistry Handles (e.g., Azide, Alkyne) | Incorporated as a non-canonical amino acid | Bioorthogonal labeling with a wide range of probes. acs.org |

Incorporation of Non-Canonical Amino Acids

The introduction of non-canonical amino acids (ncAAs) into the this compound sequence offers a powerful tool for modulating its properties and introducing novel functionalities. frontiersin.orgmdpi.com ncAAs are amino acids that are not among the 20 proteinogenic amino acids. Their incorporation can be achieved through chemical synthesis or, in some cases, through the manipulation of cellular protein synthesis machinery. frontiersin.orgnih.govnih.gov

The inclusion of ncAAs can serve several purposes. It can be used to introduce new chemical groups for specific labeling or cross-linking. acs.org For example, an amino acid with a ketone or aldehyde group can be incorporated for oxime ligation, a type of bioorthogonal reaction. Amino acids with photo-reactive groups, such as benzophenones or diazirines, can be used to create photoaffinity probes that covalently bind to interacting partners upon UV irradiation. nih.gov

Furthermore, ncAAs can be used to enhance the proteolytic stability of the peptide. mdpi.comnih.gov The natural peptide bonds are susceptible to cleavage by proteases. By introducing ncAAs with modified backbones, such as N-methylated amino acids or β-amino acids, the peptide becomes more resistant to enzymatic degradation, which is a crucial aspect for potential therapeutic applications. nih.gov The incorporation of D-amino acids instead of the natural L-amino acids can also significantly increase proteolytic stability. mdpi.com

The use of computational methods is becoming increasingly important in predicting the impact of ncAA incorporation on the structure and function of peptides. plos.org These tools can help in the rational design of this compound analogues with desired properties.

Table 3: Examples of Non-Canonical Amino Acids and Their Potential Effects on this compound

| Non-Canonical Amino Acid Type | Example | Potential Effect |

| Side Chain Modified | p-Azido-L-phenylalanine | Introduction of a bioorthogonal handle for "click" chemistry. nih.gov |

| Backbone Modified | N-methyl-Arginine | Increased proteolytic stability and altered backbone conformation. frontiersin.org |

| Stereochemical Variant | D-Histidine | Increased resistance to proteases. mdpi.com |

| Homologue | Homothreonine | Altered side chain length and potential changes in binding interactions. |

| Fluorinated Amino Acid | 4-Fluoro-L-histidine | Can be used as an NMR probe to study protein-peptide interactions. |

Sophisticated Structural and Conformational Analysis of Arg Thr His

Spectroscopic Characterization of Arg-Thr-His Conformation and Dynamics

Spectroscopic methods are indispensable for probing the structure of peptides in solution, providing insights into both static structures and dynamic behaviors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. acs.org For a tripeptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a comprehensive structural picture.

Detailed analysis begins with the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. acs.org 1D ¹H NMR spectra provide initial information, with distinct chemical shift regions corresponding to different types of protons: amide HN (~7–9 ppm), aromatic (~6.5–8.5 ppm for Histidine), α-protons (Hα, ~4–5 ppm), and aliphatic side-chain protons (~1–4 ppm). chemrxiv.org

To resolve spectral overlap and establish connectivity, 2D NMR experiments are essential. Key experiments include:

TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system. For instance, a cross-peak from an amide proton of Threonine would show correlations to its Hα, Hβ, and γ-methyl protons. chemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space (typically <5 Å), regardless of whether they are on the same residue. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing the crucial distance restraints needed for 3D structure calculation.

HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C or ¹H-¹⁵N HSQC spectrum correlates directly bonded protons and heteroatoms, aiding in the definitive assignment of backbone and side-chain atoms. mdpi.com

The collection of chemical shifts, coupling constants (e.g., ³J(HN,Hα) which relates to the backbone dihedral angle φ), and NOE-derived distance restraints allows for the calculation of a family of solution structures, representing the conformational ensemble of this compound.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Residues

| Amino Acid | Proton | Predicted Chemical Shift (ppm) |

| Arginine (Arg) | Amide (HN) | 8.0 - 8.5 |

| Alpha (Hα) | 4.2 - 4.6 | |

| Beta (Hβ) | 1.8 - 2.0 | |

| Gamma (Hγ) | 1.6 - 1.8 | |

| Delta (Hδ) | 3.1 - 3.3 | |

| Threonine (Thr) | Amide (HN) | 8.1 - 8.6 |

| Alpha (Hα) | 4.3 - 4.7 | |

| Beta (Hβ) | 4.2 - 4.4 | |

| Gamma (Hγ-CH₃) | 1.1 - 1.3 | |

| Histidine (His) | Amide (HN) | 8.2 - 8.7 |

| Alpha (Hα) | 4.5 - 4.9 | |

| Beta (Hβ) | 3.0 - 3.3 | |

| Imidazole (B134444) (C2-H) | 8.0 - 9.0 | |

| Imidazole (C4-H) | 7.0 - 7.5 |

Note: These are generalized ranges based on typical peptide values; actual shifts are highly dependent on the local chemical environment, pH, and temperature. chemrxiv.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. This makes it an excellent tool for rapidly assessing the secondary structure content of peptides. researchgate.net

The CD spectrum of a peptide is typically dominated by the contributions from its amide bonds. Characteristic spectral features indicate the presence of common secondary structures:

α-helix: Negative bands near 222 nm and 208 nm, and a positive band near 193 nm.

β-sheet: A single negative band around 218 nm and a positive band near 195 nm.

Random Coil: A strong negative band near 200 nm. nih.gov

For a short peptide like this compound, a well-defined, stable secondary structure like a long helix or sheet is unlikely. The CD spectrum would more likely indicate a mixture of turn-like structures and random coil, reflecting its conformational flexibility in solution. jst.go.jp Some studies on derivatized cyclic peptides have found that a distinct positive peak around 230 nm can be an indicator of a preferred secondary structure that contributes to strong binding affinity. jst.go.jp Analysis of the this compound spectrum would involve deconvolution using reference spectra to estimate the percentage of different structural motifs.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. spectroscopyonline.com They provide a "molecular fingerprint" and are highly sensitive to changes in local structure and hydrogen bonding. labmanager.com

In peptide analysis, the most informative spectral regions are the Amide bands:

Amide I (1600-1700 cm⁻¹): Arises mainly from C=O stretching vibrations of the peptide backbone. Its frequency is highly sensitive to secondary structure; α-helices typically appear around 1650-1658 cm⁻¹, while β-sheets are found at 1620-1640 cm⁻¹.

Amide II (1510-1580 cm⁻¹): A combination of N-H in-plane bending and C-N stretching. It is prominent in FTIR but often weak in Raman spectra. spectroscopyonline.com

While the backbone amides are key, the side chains of Arg, Thr, and His also contribute to the spectrum. nih.gov Arginine's guanidinium (B1211019) group, for instance, has strong vibrations that can appear in the Amide I region, potentially complicating secondary structure analysis if not properly accounted for. nih.gov A comparative analysis of FTIR and Raman spectra provides complementary information, as different vibrational modes can be active in each technique, aiding in a more complete structural assignment. researchgate.net These methods are particularly powerful for studying peptide interactions, as the binding to a larger molecule would likely induce shifts in the vibrational frequencies of the involved residues.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Advanced Crystallographic and Cryo-Electron Microscopy Studies of this compound and its Biomacromolecular Complexes

While obtaining a crystal of a small, flexible tripeptide like this compound alone is challenging, its structure can be determined when it is part of a larger, well-ordered complex. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the definitive methods for obtaining high-resolution 3D structures of biomolecules and their complexes. ill.eunih.gov

X-ray crystallography has provided atomic-level detail of Thr-Arg motifs within protein binding pockets. In a notable study, the crystal structure of the recombinant β-factor XIIa protease was solved, revealing that the active site's S2 and S1 pockets were occupied by Threonine and Arginine residues, respectively, from an adjacent protease molecule in the crystal lattice. iucr.orgnih.gov This structure demonstrates how a Thr-Arg sequence, mimicking the natural substrate cleavage site, can be specifically recognized, providing a precise atomic blueprint of the hydrogen bonding and electrostatic interactions that stabilize the complex. nih.gov

Cryo-electron microscopy (cryo-EM) is ideal for studying large, and often flexible, biomolecular assemblies in a near-native state without the need for crystallization. americanpeptidesociety.org While not used on the isolated tripeptide, cryo-EM has successfully mapped the interactions of Arg, Thr, and His residues within large complexes. For example, a high-resolution cryo-EM structure of a human parechovirus in complex with a neutralizing antibody identified a conformational epitope involving key interactions with VP1 Thr-141 and Arg-184, and VP3 His-206. asm.org Similarly, the structure of the SPARTA complex revealed extensive hydrogen bonding networks involving Arg, Thr, and His residues that are critical for binding to its target ssDNA. nih.gov These studies showcase how this compound or its constituent residues contribute to the architecture and function of complex biological machinery.

Computational Approaches to this compound Conformational Space and Stability

Computational methods are vital for exploring the full conformational landscape of flexible peptides and for understanding the dynamics that are often averaged out in experimental techniques.

One of the fundamental tools is the Ramachandran plot, which visualizes the sterically allowed combinations of backbone dihedral angles phi (φ) and psi (ψ). silae.it Analysis of the Thr-His-Arg tripeptide using Ramachandran plots predicts that its residues can adopt conformations corresponding to α-helices (φ ≈ -57°, ψ ≈ -47°) and β-sheets (φ ≈ -80°, ψ ≈ +150°). silae.itresearchgate.net

Table 2: Predicted Favorable Dihedral Angles for Thr-His-Arg from Ramachandran Plot Analysis

| Conformation | Phi (φ) Angle | Psi (ψ) Angle | Region |

| α-Helix | ~ -57° | ~ -47° | Most Favorable |

| β-Sheet | ~ -80° | ~ +150° | Most Favorable |

| γ-Turn | ~ -80° | ~ +80° | Less Favorable |

Source: Data adapted from conformational analysis of tripeptide analogues. silae.it

Molecular dynamics (MD) simulations provide a computational "microscope" to view the time-resolved motion of every atom in a system. nih.gov An MD simulation of this compound, typically solvated in a water box, would reveal its dynamic behavior over nanoseconds to microseconds.

The simulation protocol involves:

Defining an initial 3D structure of the peptide.

Placing it in a simulated aqueous environment (e.g., TIP3P water model) and neutralizing the system charge with counter-ions. biorxiv.org

Applying a force field (e.g., OPLS, CHARMM) that describes the potential energy of the system based on atomic positions.

Solving Newton's equations of motion iteratively to track the trajectory of each atom over time at a constant temperature and pressure. biorxiv.org

Analysis of the resulting trajectory provides a wealth of information. Key parameters include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the peptide's backbone atoms from a reference structure over time. A stable RMSD indicates that the peptide has reached an equilibrium conformation. biorxiv.org

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of each individual residue around its average position, highlighting flexible regions of the peptide. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds, revealing stable intramolecular interactions.

Solvent Accessible Surface Area (SASA): Measures the exposure of the peptide to the solvent, indicating how it interacts with its aqueous environment.

For this compound, MD simulations would likely show significant flexibility, with the peptide sampling multiple conformations. Simulations of the peptide in complex with a target protein can reveal the binding mechanism and identify the key residues—such as the guanidinium group of Arg, the hydroxyl of Thr, and the imidazole ring of His—that drive the interaction. nih.gov For example, simulations of the Arg-His-Trp tripeptide binding to the β2AR receptor showed that the complex became highly stable after 6 ns, with key hydrogen bonds contributing to the stable interaction. biorxiv.orgbiorxiv.org A similar approach would be invaluable for understanding the dynamic binding of this compound to its biological targets.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations offer a foundational approach to understanding the electronic structure and chemical reactivity of peptides like this compound. northwestern.eduarxiv.org Methods such as Density Functional Theory (DFT) are frequently employed to model these properties with a balance of computational cost and accuracy. physchemres.orglongdom.org For a tripeptide, a common computational strategy involves geometry optimization using a hybrid functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to ensure structural stability and accurately represent the electronic environment. researchgate.netnih.gov

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. physchemres.org The difference between these two energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. tandfonline.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the peptide's chemical behavior. tandfonline.com These descriptors, derived within the framework of conceptual DFT, provide insights into the molecule's stability and potential interaction sites. physchemres.org

Key Global Reactivity Descriptors:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (εHOMO + εLUMO) / 2. tandfonline.com

Global Hardness (η): Measures the resistance to change in the electron distribution. It is given by η = (εLUMO - εHOMO) / 2. tandfonline.com

Electronegativity (χ): Describes the power of the molecule to attract electrons. It is the negative of the chemical potential (χ = -μ). tandfonline.com

Global Softness (S): The reciprocal of global hardness (S = 1/2η), indicating the molecule's polarizability. tandfonline.com

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / 2η. tandfonline.com

These parameters are instrumental in predicting how the this compound tripeptide might interact with other molecules or biological targets. For instance, the molecular electrostatic potential (MEP) map, another output of QM calculations, can identify the electrophilic and nucleophilic sites, highlighting regions prone to interaction. physchemres.org

Table 1: Illustrative Quantum Mechanical Reactivity Descriptors for this compound

The following data is representative of typical values obtained from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) and serves for illustrative purposes.

| Parameter | Symbol | Formula | Typical Value | Unit |

| HOMO Energy | εHOMO | - | -6.2 | eV |

| LUMO Energy | εLUMO | - | -0.5 | eV |

| HOMO-LUMO Gap | ΔE | εLUMO - εHOMO | 5.7 | eV |

| Chemical Potential | μ | (εHOMO + εLUMO) / 2 | -3.35 | eV |

| Global Hardness | η | (εLUMO - εHOMO) / 2 | 2.85 | eV |

| Electronegativity | χ | -μ | 3.35 | eV |

| Electrophilicity Index | ω | μ² / 2η | 1.97 | eV |

Ramachandran Plot Analysis and Conformational Energy Landscapes

The conformational flexibility of the this compound tripeptide is principally defined by the rotational freedom around the single bonds of its polypeptide backbone. This freedom is described by two main dihedral angles for each amino acid residue: phi (φ), the angle of rotation around the N-Cα bond, and psi (ψ), the angle of rotation around the Cα-C bond. mdpi.com The Ramachandran plot provides a two-dimensional visualization of the sterically allowed and disallowed combinations of φ and ψ angles for a peptide backbone. csbsju.edu

Analysis of the Ramachandran plot for the tripeptide Thr-His-Arg reveals distinct regions of conformational stability. silae.itresearchgate.net The most favored conformations are found in the regions corresponding to standard secondary structures. silae.it Specifically:

Alpha-helical region: Located in the lower-left quadrant of the plot, with ideal φ values around -57° and ψ values around -47°. silae.it

Beta-sheet region: Found in the upper-left quadrant, corresponding to ideal φ values of approximately -80° and ψ values of +150°. silae.it

Less favorable, but still allowed, conformations such as gamma turns may also be observed in the upper-left quadrant (around φ = -80°, ψ = +80°). silae.it The presence of Threonine, an amino acid with a branched β-carbon, introduces additional steric constraints that can reduce the available conformational space compared to amino acids with smaller, unbranched side chains like Alanine. csbsju.edu

The Ramachandran plot is essentially a map of the low-energy regions of the conformational energy landscape. nih.gov This landscape represents the potential energy of the molecule as a function of its atomic coordinates. researchgate.net The allowed regions on the plot correspond to energy minima, where the peptide can adopt stable conformations. The "disallowed" regions represent high-energy states resulting from steric clashes between atoms that are brought too close together by certain φ and ψ angle combinations. csbsju.edu By identifying the distribution of low-energy conformations, the Ramachandran plot provides crucial insights into the structural propensities of the this compound peptide, indicating a predisposition to fold into specific secondary structures like alpha-helices and beta-sheets. silae.itresearchgate.net

Table 2: Key Conformational Regions for this compound based on Ramachandran Plot Analysis

| Secondary Structure | Quadrant | Approximate φ (phi) Angle | Approximate ψ (psi) Angle | Stability |

| Alpha-Helix | Lower-Left | -57° | -47° | Most Favorable |

| Beta-Sheet | Upper-Left | -80° | +150° | Most Favorable |

| Gamma Turn | Upper-Left | -80° | +80° | Generously Allowed |

Mechanistic Investigations of Biological Roles and Molecular Interactions of Arg Thr His

Arg-Thr-His as a Ligand and Modulator of Receptor Systems

The potential for this compound to act as a ligand is rooted in the established roles of other small peptides in cell signaling. Peptides can exhibit high specificity and affinity for receptors, initiating or modulating cellular responses. The unique sequence of this compound dictates its three-dimensional structure and chemical properties, which are critical for receptor recognition and binding.

Detailed quantitative data on the binding kinetics (kon, koff) and thermodynamics (ΔG, ΔH, ΔS) for the interaction between this compound and specific receptors are not extensively documented in publicly available literature. However, the principles of ligand-receptor interactions can provide a framework for understanding its potential behavior. frontiersin.orgdigitellinc.com

The binding affinity of a ligand to its receptor is a cornerstone of its biological function. chemrxiv.org For this compound, the positively charged arginine residue would likely play a significant role in the initial, long-range electrostatic attraction to a negatively charged binding pocket on a receptor. The threonine and histidine residues would then contribute to the specificity and stability of the binding through hydrogen bonds and other short-range interactions. nih.gov

The thermodynamics of binding are crucial for determining the nature of the interaction. frontiersin.orgchemrxiv.org A spontaneous binding event (negative ΔG) could be driven by a favorable change in enthalpy (ΔH), resulting from the formation of strong intermolecular bonds, or a favorable change in entropy (ΔS), often associated with the release of ordered water molecules from the binding site. digitellinc.com

To provide a comparative context, the binding kinetics and affinities of other peptide ligands have been studied extensively. For example, mutations in key residues of peptide hormones can alter their binding affinity to receptors by orders of magnitude, highlighting the importance of each amino acid in the sequence. nih.govnih.gov

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for this compound Binding This table is illustrative and based on general principles of ligand-receptor interactions, as specific experimental data for this compound is limited.

| Parameter | Hypothetical Value Range | Significance |

|---|---|---|

| Kd (dissociation constant) | 10-6 - 10-9 M | Indicates the affinity of the peptide for the receptor; a lower Kd signifies higher affinity. |

| kon (association rate constant) | 105 - 107 M-1s-1 | Describes the rate at which the peptide binds to the receptor. |

| koff (dissociation rate constant) | 10-1 - 10-4 s-1 | Describes the rate at which the peptide dissociates from the receptor; influences the duration of the signal. |

| ΔG (Gibbs Free Energy) | -8 to -12 kcal/mol | The overall energy change upon binding; a negative value indicates a spontaneous interaction. |

| ΔH (Enthalpy Change) | -10 to -20 kcal/mol | Reflects the heat released or absorbed due to bond formation and breaking during binding. |

| TΔS (Entropy Change) | Variable | Represents the change in disorder of the system upon binding, including solvent and conformational effects. |

Upon binding, a ligand like this compound could induce a conformational change in its receptor, leading to receptor activation. This is a common mechanism for G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RKs). nih.govnih.gov The arginine residue in a ligand can be critical for receptor activation and subsequent signaling. nih.gov

Once activated, the receptor initiates intracellular signaling cascades. For instance, an activated GPCR can catalyze the exchange of GDP for GTP on its associated G protein, leading to the dissociation of the G protein subunits and the modulation of downstream effectors like adenylyl cyclase or phospholipase C. embopress.org This, in turn, alters the levels of second messengers such as cAMP, IP3, and DAG, which propagate the signal by activating protein kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC). embopress.org

In plant systems, receptor-like kinases (RLKs) play a crucial role in immunity and development. wur.nlportlandpress.com Ligand binding can induce dimerization of RLKs with co-receptors, leading to trans-phosphorylation of their cytoplasmic kinase domains. wur.nlpnas.org This phosphorylation cascade activates downstream signaling components, often involving receptor-like cytoplasmic kinases (RLCKs) and mitogen-activated protein kinase (MAPK) cascades, to orchestrate a cellular response. portlandpress.compnas.org The presence of threonine in the this compound peptide is significant, as serine/threonine phosphorylation is a key mechanism in these signaling pathways. biologists.com

The search for a specific, or cognate, receptor for this compound remains an open area of investigation. Identifying a novel receptor often involves techniques like affinity chromatography, where a labeled version of the peptide is used to "pull out" its binding partners from cell extracts. Modern approaches may also use computational modeling and screening of receptor libraries to predict potential interactions. nih.gov

While no receptor has been definitively identified for this compound, the structural motifs within the peptide provide clues. The Arg and His residues are common in peptide ligands that bind to GPCRs. For example, certain GPCRs possess an Asp-Arg-Tyr or Asp-Arg-His triplet motif that is important for their function. biologists.com A ligand like this compound might interact with such conserved receptor domains. The process of identifying cognate receptors is complex but essential for understanding the physiological role of a potential signaling molecule. embopress.orguq.edu.au

Mechanisms of Receptor Activation and Downstream Signaling Cascades

This compound as an Enzyme Modulator and Substrate

Peptides can also exert biological effects by interacting with enzymes, either by modulating their activity or by serving as substrates for enzymatic reactions. The specific sequence of this compound makes it a plausible candidate for both roles.

This compound could act as an enzyme inhibitor or activator. fiveable.me As an inhibitor, it might compete with the natural substrate for binding to the enzyme's active site (competitive inhibition) or bind to an allosteric site to change the enzyme's conformation and reduce its efficiency (non-competitive inhibition). wikipedia.orglibretexts.org The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the potency of an inhibitor. wikipedia.orgdu.ac.in

Conversely, the peptide could act as an allosteric activator, binding to a site other than the active site and inducing a conformational change that increases the enzyme's affinity for its substrate or its catalytic rate. fiveable.medu.ac.in

Table 2: General Types of Enzyme Modulation by Peptides This table outlines the potential mechanisms by which a peptide like this compound could modulate enzyme activity, as specific data is not available.

| Modulation Type | Mechanism | Kinetic Effect |

|---|---|---|

| Competitive Inhibition | Inhibitor binds to the active site, preventing substrate binding. | Increases apparent Km; Vmax remains unchanged. libretexts.org |

| Non-competitive Inhibition | Inhibitor binds to an allosteric site, reducing enzyme efficiency regardless of substrate binding. | Decreases Vmax; Km remains unchanged. wikipedia.org |

| Uncompetitive Inhibition | Inhibitor binds only to the enzyme-substrate complex. | Decreases both Vmax and Km. |

| Allosteric Activation | Activator binds to an allosteric site, increasing enzyme activity. | May decrease Km or increase Vmax. |

As a peptide, this compound is susceptible to hydrolysis by proteases and peptidases, which cleave the peptide bonds between its amino acid residues. The specificity of these enzymes determines where the cleavage occurs. For example, trypsin is a protease that specifically cleaves peptide chains on the carboxyl side of arginine or lysine (B10760008) residues. pdx.edu Therefore, trypsin would be expected to cleave the bond between Arginine and Threonine in the this compound sequence.

Enzymatic hydrolysis is a common method for breaking down proteins and peptides into smaller fragments and free amino acids. plos.orguni-hannover.deresearchgate.net This process is fundamental to protein digestion and turnover in living organisms. The resulting smaller peptides or individual amino acids can then be utilized by the cell. plos.org

Beyond hydrolysis, the individual amino acids within the tripeptide can be enzymatically modified. The arginine residue can be modified by protein arginine deiminases (PADs), which convert arginine to citrulline. nih.gov The hydroxyl group of the threonine residue is a potential site for phosphorylation by protein kinases or for glycosylation. The histidine residue can also undergo various modifications. These modifications can dramatically alter the peptide's structure, charge, and biological activity. tandfonline.com For instance, phosphorylation of a threonine residue within a peptide can create a binding site for other proteins, acting as a molecular switch in signaling pathways. nih.gov

Structural Basis of Enzyme-Arg-Thr-His Recognition and Catalysis

The recognition of the tripeptide this compound by an enzyme is a highly specific process governed by a combination of electrostatic interactions, hydrogen bonding, and shape complementarity within the enzyme's active or binding site. The unique side chains of Arginine, Threonine, and Histidine each contribute distinct chemical properties that an enzyme can exploit for selective binding and subsequent catalysis.

The initial and most dominant interaction is often driven by the Arginine residue. Its guanidinium (B1211019) group is positively charged at physiological pH and is an excellent hydrogen bond donor. This allows it to form strong, bidentate ion-pair interactions with negatively charged groups on the enzyme, such as the carboxylate side chains of Aspartate or Glutamate (B1630785), or with a phosphorylated substrate. pnas.org In many phosphatases and kinases, conserved Arginine residues are critical for orienting the phosphate (B84403) group of the substrate for catalysis. nih.gov A docking model analysis of the phosphatase PPM1A, for instance, showed that an Arginine residue (Arg186) is positioned to interact directly with the substrate's phosphate group, highlighting its essential role in catalysis. nih.gov

The Threonine residue, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor. proteinstructures.com This allows it to form specific hydrogen bonds with polar residues or the peptide backbone within the enzyme's binding pocket. nih.gov The methyl group on Threonine also introduces a steric constraint, limiting the conformational flexibility of the peptide backbone and ensuring a more defined presentation to the enzyme. In some enzymes, a conserved Threonine is crucial for constraining the conformation of the substrate or DNA backbone as it enters the catalytic site. elaba.lt

The Histidine residue provides significant versatility. Its imidazole (B134444) side chain can act as a general acid or base during catalysis because its pKa is near physiological pH. proteinstructures.com This allows it to shuttle protons, a common mechanism in many enzymatic reactions. Furthermore, the imidazole ring is an effective ligand for coordinating metal ions, such as zinc, which are common cofactors in enzyme active sites. embopress.org In histidyl-tRNA synthetase, for example, specific histidine residues are intimately involved in forming the binding site for the amino acid substrate. acs.org The binding of a His-Arg-Thr-containing peptide motif has been noted in other contexts, suggesting the functional importance of these residues in combination. nih.gov

The structural basis for recognition, therefore, involves a cooperative effect. An enzyme's binding pocket would likely feature a negatively charged region to anchor the Arginine, a polar pocket to engage the Threonine, and a catalytic or metal-binding site positioned to interact with the Histidine.

Table 1: Potential Interactions in Enzyme-Arg-Thr-His Recognition This table outlines the likely molecular interactions between each amino acid of the this compound peptide and a hypothetical enzyme binding site, based on established biochemical principles.

| Peptide Residue | Side Chain Group | Primary Interaction Type | Potential Enzyme Binding Site Partners | Functional Role |

| Arginine (Arg) | Guanidinium | Electrostatic; Hydrogen Bonding | Aspartate, Glutamate, Phosphate groups | Anchoring, Substrate orientation nih.govresearchgate.net |

| Threonine (Thr) | Hydroxyl | Hydrogen Bonding; Steric Constraint | Serine, Asparagine, Glutamine, Backbone Carbonyls | Specificity, Conformational stability nih.govelaba.lt |

| Histidine (His) | Imidazole | Hydrogen Bonding; Metal Coordination; Proton Transfer | Metal ions (Zn²⁺, etc.), Acidic/Basic residues | Catalysis, Structural coordination embopress.orgnih.gov |

Interactions of this compound with Nucleic Acids (DNA and RNA)

The this compound tripeptide possesses the necessary chemical features to engage in direct interactions with nucleic acids like DNA and RNA. These interactions are primarily mediated by the peptide's positively charged and polar residues.

The interaction between this compound and nucleic acids is driven by a combination of electrostatic forces and hydrogen bonding. The Arginine residue at the N-terminus is the principal mediator of this binding. The positively charged guanidinium group of Arginine is strongly attracted to the negatively charged phosphodiester backbone of DNA and RNA. acs.org Structural analyses of protein-nucleic acid complexes consistently show that Arginine is the most abundant amino acid at the interface, where it forms robust hydrogen bonds with the phosphate oxygen atoms. researchgate.netcity.ac.uk

The Threonine and Histidine residues can modulate this primary interaction. The polar hydroxyl group of Threonine can form hydrogen bonds with the sugar rings or bases of the nucleic acid, adding to the binding specificity and stability. The Histidine residue, depending on its protonation state, can also contribute a positive charge and participate in hydrogen bonding.

Several biophysical techniques are employed to characterize such peptide-nucleic acid interactions: nih.govresearchgate.net

Electrophoretic Mobility Shift Assay (EMSA): This technique can demonstrate binding by showing a decrease in the electrophoretic mobility of a nucleic acid fragment when the peptide is bound.

Surface Plasmon Resonance (SPR): SPR can provide real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd). kbibiopharma.com

Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). acs.org

Circular Dichroism (CD) Spectroscopy: CD can reveal conformational changes in the nucleic acid upon peptide binding, indicating effects like DNA condensation or helix destabilization. acs.org

Thermodynamic data from ITC for similar cationic peptides binding to DNA often show that the interaction is primarily driven by strong charge-charge interactions. acs.org

Table 2: Biophysical Parameters for this compound and Nucleic Acid Interaction This table presents a hypothetical summary of biophysical characteristics expected for the interaction between this compound and a nucleic acid duplex, based on studies of similar arginine-rich peptides.

| Biophysical Parameter | Expected Observation for this compound | Underlying Mechanism | Relevant Technique |

| Binding Affinity (Kd) | Micromolar (µM) range | Dominated by Arg-phosphate electrostatic interaction | SPR, ITC, Fluorescence Spectroscopy acs.org |

| Binding Enthalpy (ΔH) | Exothermic (Negative) | Favorable hydrogen bond formation | ITC |

| Binding Entropy (ΔS) | Can be positive or negative | Release of counter-ions (positive) vs. conformational restriction (negative) | ITC acs.org |

| Conformational Change | Potential for induced bending or condensation | Charge neutralization of the phosphate backbone by Arginine | CD Spectroscopy, Atomic Force Microscopy |

The binding of this compound to DNA or RNA can have significant functional consequences. By binding to the nucleic acid backbone, the tripeptide can physically block or alter the binding sites for regulatory proteins such as transcription factors, polymerases, or splicing factors.

One major consequence of the binding of cationic peptides to DNA is charge neutralization, which can lead to DNA condensation. acs.org This compaction of DNA could render genes in that region inaccessible to the transcriptional machinery, effectively silencing their expression.

Furthermore, short peptides can interact with specific DNA sequences or structures. While this compound is short, its binding could be influenced by the local DNA topology (e.g., major or minor groove width). Such interactions could epigenetically control genetic functions. msu.ru For instance, peptide binding to gene promoter regions might protect them from methylation by DNA methyltransferases, a key mechanism for gene activation. msu.ru In the context of RNA, the binding of this compound could alter the secondary structure of an mRNA molecule, potentially affecting its stability, localization, or translation efficiency. ucl.ac.uk

Biophysical Characterization of Binding Mechanisms

Cellular Uptake, Translocation, and Intracellular Fate of this compound (Mechanistic Focus)

For this compound to exert intracellular effects, it must first cross the cell membrane. Due to the presence of the positively charged Arginine residue, this compound can be classified as a cell-penetrating peptide (CPP). CPPs are short peptides capable of entering cells without causing significant membrane disruption. nih.gov The cellular uptake of CPPs is a complex process that can occur through several mechanisms, primarily divided into direct translocation and endocytosis. mdpi.comdiva-portal.org

Direct Translocation: This energy-independent process involves the peptide moving directly across the lipid bilayer. The initial step is an electrostatic interaction between the cationic peptide and the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans or phosphatidylserine. This interaction can lead to localized membrane destabilization, allowing the peptide to pass through via mechanisms like pore formation or the creation of inverted micelles. nih.gov

Endocytosis: This is an energy-dependent process where the cell actively internalizes the peptide. It is generally considered the major uptake route for many CPPs. mdpi.com Several endocytic pathways can be involved:

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and solutes, including the peptide. diva-portal.org

Clathrin-Mediated Endocytosis: The peptide binds to receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles.

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

The specific pathway used can depend on the peptide's concentration, the cell type, and temperature. mdpi.comresearchgate.net Once inside an endosomal vesicle, the peptide must escape into the cytoplasm to reach its intracellular targets. The positive charge of the peptide can help disrupt the endosomal membrane, facilitating this escape.

The intracellular fate of this compound would depend on its interactions within the cytoplasm. It could be targeted for degradation by proteases or, if it contains a nuclear localization signal (which arginine-rich motifs can mimic), it could be transported into the nucleus. An Arg-357 residue has been identified as indispensable in the SecY protein translocation channel, underscoring the importance of arginine in translocation processes. pnas.org

Table 3: Mechanistic Pathways for Cellular Uptake of this compound

| Uptake Mechanism | Energy Dependence | Key Features | Primary Driving Force |

| Direct Translocation | Independent | Direct crossing of the lipid bilayer; potential pore formation. nih.gov | Electrostatic interaction; Membrane perturbation |

| Macropinocytosis | Dependent | Large, irregular vesicles; non-specific uptake of extracellular fluid. diva-portal.org | Actin-driven membrane ruffling |

| Clathrin-Mediated Endocytosis | Dependent | Formation of clathrin-coated vesicles; often receptor-mediated. | Receptor clustering and coat protein assembly |

| Caveolae-Mediated Endocytosis | Dependent | Internalization via flask-shaped caveolae structures. | Caveolin protein and lipid raft dynamics |

This compound in Inter-cellular Communication and Paracrine Signaling

Cells communicate with their neighbors through various mechanisms, including paracrine signaling, where a cell releases a signaling molecule that acts on nearby target cells. wikipedia.org These signaling molecules, or paracrine factors, diffuse over a short distance to elicit a response. wikipedia.org

Peptides and their derivatives are well-established as paracrine signaling molecules. For example, prostaglandins (B1171923) act as paracrine factors with their target cells in the immediate vicinity of their secretion. wou.edu Similarly, bioactive fragments of larger proteins, such as the Parathyroid-hormone-related protein (PTHrP), can be cleaved and released to act on neighboring cells. researchgate.net One such fragment, the pentapeptide osteostatin (B167076) (Thr-Arg-Ser-Ala-Trp), demonstrates that sequences containing threonine and arginine can exert potent biological effects. researchgate.net

The constituent amino acids of this compound are frequently found in key positions within signaling motifs. Phosphorylation sites for protein kinase C, a critical enzyme in many signal transduction pathways, are often defined by the consensus sequence Ser/Thr-X-Arg/Lys, placing threonine and arginine in close proximity. mdpi.com Although there is currently no direct evidence identifying the tripeptide this compound as an independent paracrine signaling molecule, its composition aligns with motifs known to be important in cellular communication. It is plausible that this compound, if generated and released from a cell, could interact with receptors on adjacent cells, thereby participating in local signaling networks.

This compound as an Endogenous Bioactive Peptide or Metabolite

For a peptide to have a biological role, it must be produced, exist, and act within a biological system. The following sections explore the evidence for this compound as an endogenous substance with bioactive potential.

The definitive identification of a molecule in a biological sample is the first step in confirming its endogenous nature. The tripeptide Thr-Arg-His (TRH) has been identified and characterized in the distillates from soy sauce-flavored Baijiu, a fermented beverage. researchgate.net Using mass spectrometry, its mass-to-charge ratio (m/z) was determined to be 412.22. researchgate.net While this is a food product matrix, the fermentation process relies on microorganisms, indicating that this compound can be a product of biological processes.

In a separate context, a derivative of the antimicrobial peptide anoplin (B1578421) containing an this compound sequence was synthesized and studied for its biological activity. This highlights the peptide's inclusion in larger bioactive structures. Furthermore, regression analysis in pigs has been used to estimate the endogenous levels of the constituent free amino acids arginine, threonine, and histidine in the digestive system, confirming their availability for peptide synthesis or generation through proteolysis. nih.gov

The production of short peptides like this compound in organisms is most likely the result of the breakdown, or proteolysis, of larger proteins. Different proteases cleave proteins at specific sites.

Production: General protein catabolism by endogenous proteases such as cathepsins breaks down proteins into smaller polypeptides and free amino acids. nih.gov This process could readily generate the this compound tripeptide from a larger protein precursor containing this sequence. The synthesis of its constituent amino acids is a complex metabolic process, with precursors like aspartate being essential for threonine synthesis, and glutamate for arginine and histidine synthesis. nih.gov

Degradation: The degradation of the tripeptide itself would likely involve peptidases. Trypsin is a well-known protease that specifically cleaves peptide bonds after arginine or lysine residues. Studies on synthetic peptides have confirmed that trypsin can cleave the bond between arginine and threonine. cardiff.ac.uk This represents a direct and efficient pathway for the degradation or processing of the this compound peptide. The incorporation of threonine into peptides is catalyzed by threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis. researchgate.netplos.org

The specific molecular mechanisms by which this compound exerts a biological effect are beginning to be explored. A key finding comes from the study of anoplin derivatives, where a sequence containing this compound was found to be highly effective at producing reactive oxygen species (ROS), including hydroxyl radicals (·OH). The generation of ROS is a potent antimicrobial mechanism and also plays a significant role in cellular signaling.

The structure of the tripeptide suggests other potential mechanisms. The combination of a basic residue (Arg), a polar hydroxyl residue (Thr), and another basic, nucleophilic residue (His) is reminiscent of the catalytic triads found in some enzymes. wikipedia.org For instance, serine proteases utilize a His-Asp-Ser triad (B1167595) to generate a powerful nucleophile for catalysis. wikipedia.org While a tripeptide is too small to form an enzyme on its own, it could potentially act as a cofactor or an allosteric modulator of an enzyme by interacting with its active site. The arginine residue, in particular, is a target for post-translational modification by protein arginine methyltransferases (PRMTs), which recognize the guanidinium side chain. nih.gov It is conceivable that the this compound peptide could interact with or inhibit such enzymes.

Advanced Computational and Theoretical Studies on Arg Thr His

Molecular Docking and Ligand-Protein Binding Site Prediction for Arg-Thr-His

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forecasting the affinity and interaction types. For the tripeptide this compound, docking studies are crucial for identifying potential protein targets and elucidating the specific molecular interactions that govern its binding.

Detailed research findings from docking studies on peptides containing these amino acids reveal common interaction patterns. The arginine (Arg) residue, with its positively charged guanidinium (B1211019) group, frequently forms strong salt bridges and hydrogen bonds with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu) in a binding pocket. plos.org The threonine (Thr) residue's hydroxyl group is a potent hydrogen bond donor and acceptor, often interacting with residues such as serine, asparagine, or the protein backbone. reading.ac.uk The histidine (His) residue is versatile; its imidazole (B134444) ring can participate in hydrogen bonding, pi-stacking interactions with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr), and can act as a metal coordinator. biorxiv.orgmdpi.com

A study involving the docking of the related peptide Thr-Arg-His (TRH) with flavor compounds identified specific hydrogen bonds formed by the threonine and arginine residues. mdpi.com In another analysis, Thr and His were found to be common interacting residues in urease-urea docking complexes. nih.gov Computational mapping of kinase surfaces highlights that Arg-binding pockets are often defined by pairs of acidic residues, which create a favorable electrostatic environment. plos.org These findings suggest that a protein binding site for this compound would likely be a well-defined pocket rich in acidic and polar residues capable of forming a network of electrostatic and hydrogen bond interactions.

Table 1: Predicted Molecular Interactions for this compound Based on Docking Studies

| Peptide Residue | Functional Group | Predicted Interaction Type | Potential Interacting Protein Residues | Supporting Evidence Index |

|---|---|---|---|---|

| Arginine (Arg) | Guanidinium Group | Salt Bridge, Hydrogen Bond | Aspartate (Asp), Glutamate (Glu) | plos.org |

| Threonine (Thr) | Hydroxyl Group | Hydrogen Bond | Serine (Ser), Asparagine (Asn), Alanine (Ala), Glutamine (Gln) | reading.ac.ukmdpi.com |

| Histidine (His) | Imidazole Ring | Hydrogen Bond, Pi-Stacking | Aspartate (Asp), Phenylalanine (Phe), Tyrosine (Tyr) | biorxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues in Elucidating Molecular Determinants of Activity

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org For this compound, QSAR can be a powerful tool to understand which molecular properties are critical for its function and to predict the activity of novel, untested analogues. derpharmachemica.com

The QSAR process for this compound analogues would involve several key steps:

Analogue Library Generation : A series of peptides would be designed by systematically modifying the this compound sequence. Modifications could include substituting one or more amino acids, using non-natural amino acids, or altering side-chain stereochemistry.

Descriptor Calculation : For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., LogP). nih.gov

Model Development : Using statistical methods like multiple linear regression or partial least squares, a mathematical equation is developed that links the descriptors to the experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition). nih.govmdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds that were not used in the model's creation. nih.gov

A validated QSAR model can identify the key molecular determinants of activity. For instance, a model might reveal that a positive charge at the N-terminus (from Arg) and a specific hydrogen-bonding capability at the second position (from Thr) are crucial for high potency, while excessive bulkiness is detrimental. nih.gov This information provides a clear roadmap for designing more effective analogues.

Table 2: Hypothetical QSAR Data for this compound Analogues

This table illustrates the type of data used in a QSAR study. Descriptors are numerical representations of molecular properties, and pIC50 is the negative log of the half-maximal inhibitory concentration, a measure of potency.

| Analogue | Structure | Descriptor 1 (e.g., Molecular Volume) | Descriptor 2 (e.g., Net Charge) | Experimental Activity (pIC50) |

|---|---|---|---|---|

| 1 | This compound | 450 ų | +1.0 | 7.5 |

| 2 | Ala-Thr-His | 405 ų | 0.0 | 5.2 |

| 3 | Arg-Ser-His | 435 ų | +1.0 | 7.1 |

| 4 | Arg-Thr-Phe | 485 ų | +1.0 | 6.8 |

De Novo Design and Optimization of this compound-Based Peptidomimetics

De novo design involves the computational creation of novel molecules from scratch, rather than by modifying existing ones. nih.govbakerlab.org When applied to peptides, this often leads to the development of peptidomimetics—compounds that mimic the structure and function of a natural peptide but have modified backbones or non-natural side chains to improve properties like stability, oral bioavailability, and binding affinity. nih.gov

The design of this compound-based peptidomimetics would begin by identifying its pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This would be defined by the relative positions of the basic guanidinium group, the polar hydroxyl group, and the aromatic imidazole ring. Computational methods can then search for non-peptidic scaffolds that can hold these key functional groups in the correct spatial orientation. hanyang.ac.kr

Strategies for optimization include:

Scaffold Hopping : Replacing the peptide backbone with a more rigid, synthetically accessible chemical scaffold that maintains the pharmacophore geometry. hanyang.ac.kr

Incorporating Non-Natural Amino Acids : Using D-amino acids or other non-natural residues can introduce conformational constraints and increase resistance to proteolytic degradation. bakerlab.org

Cyclization : Constraining the peptide's conformation through cyclization can reduce the entropic penalty of binding and enhance affinity. nih.gov

Computational tools can generate vast libraries of virtual peptidomimetics and screen them for desirable properties like high predicted binding affinity and good drug-like characteristics before any are synthesized, dramatically accelerating the discovery process. researchgate.net

Table 3: Design Goals for this compound-Based Peptidomimetics

| Property | Parent Peptide (this compound) | Design Goal for Peptidomimetic | Computational Strategy |

|---|---|---|---|

| Stability | Susceptible to proteases | Increase resistance to degradation | Replace peptide bonds; use D-amino acids |

| Affinity | Flexible, may have high entropic cost of binding | Enhance binding affinity | Introduce conformational constraints (cyclization) |

| Bioavailability | Typically low | Improve membrane permeability and oral absorption | Modify backbone to reduce polarity; mask hydrogen bond donors/acceptors |

Simulation of this compound Interactions within Complex Biological Environments

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. researchgate.net MD simulations can place the this compound peptide in a computationally modeled complex biological environment—such as a water-filled box with physiological ion concentrations, near a lipid bilayer mimicking a cell membrane, or within a crowded cytoplasm—to observe its interactions in a more realistic setting. biorxiv.orgchemrxiv.orgresearchgate.netacs.org

These simulations can answer critical questions:

Conformational Dynamics : Does the peptide adopt a stable, preferred conformation in solution, or is it highly flexible? nih.gov

Solvation and Ion Interactions : How does the peptide interact with surrounding water molecules and ions (e.g., Na+, Cl-)? This is crucial for understanding its solubility and the stability of its charged groups. nih.gov

Membrane Interaction : Does the peptide spontaneously associate with or insert into a lipid bilayer? MD simulations can reveal the specific interactions between the peptide's residues and the lipid headgroups or tails. researchgate.net

Binding Stability : When docked to a protein, MD simulations can confirm if the binding pose is stable over time or if the peptide dissociates. It can reveal subtle conformational changes in both the peptide and the protein upon binding. biorxiv.org

Aggregation : At high concentrations, do multiple peptide molecules interact and begin to aggregate? Simulations can shed light on the initial steps of this process. nih.gov

By capturing the atomic-level behavior of this compound in these environments, MD simulations provide a bridge between static structural models and dynamic biological function, offering insights that are difficult to obtain through experimental means alone. researchgate.netjapsonline.com

Table 4: Application of MD Simulations to Study this compound

| Simulation Environment | Key Research Question | Potential Insights | Supporting Evidence Index |

|---|---|---|---|

| Aqueous Solution (Physiological Saline) | What is the peptide's preferred conformation and hydration shell? | Intrinsic flexibility, interaction with ions, solubility. | biorxiv.orgnih.gov |

| Lipid Bilayer | Does the peptide interact with or cross cell membranes? | Mechanism of membrane association, potential for cell penetration. | researchgate.net |

| Peptide-Protein Complex | How stable is the predicted binding mode? | Confirmation of docking results, identification of key stable interactions, residence time. | biorxiv.orgresearchgate.net |

| Crowded Cytoplasmic Model | How does molecular crowding affect peptide structure and diffusion? | Behavior in a more realistic cellular context, effects of non-specific interactions. | chemrxiv.orgacs.org |

Cutting Edge Analytical and Bioanalytical Methodologies for Arg Thr His

Advanced Chromatographic Techniques for Isolation, Purification, and Characterization

Chromatography is a cornerstone for separating Arg-Thr-His from complex biological matrices. The choice of technique depends on the specific analytical goal, whether it be purification, characterization, or quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of amino acids and peptides, including this compound. bevital.no Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. hplc.eu In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation of peptides like this compound, which differ by a single amino acid, can be achieved with high resolution. hplc.eu

The detection of this compound often requires derivatization to enhance sensitivity, especially when using UV-Vis or fluorescence detectors. nih.gov Common derivatizing agents include phenylisothiocyanate (PITC), o-phthaldialdehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC). bevital.nonih.gov For instance, PITC derivatives of amino acids can be effectively separated and detected at 254 nm. The stability of these derivatives is a crucial factor for reliable analysis. The pH of the mobile phase is a critical parameter that must be optimized to achieve good resolution of amino acid peaks. For example, at a pH of 6.5, many standard amino acids, including arginine, threonine, and histidine, can be well-resolved.

The following table summarizes typical HPLC conditions for amino acid analysis:

| Parameter | Condition | Reference |

| Column | C18 wide pore | hplc.eu |

| Mobile Phase A | 0.1% TFA in water | hplc.eu |

| Mobile Phase B | Acetonitrile | nih.gov |

| Detection | UV at 254 nm (after derivatization) | nih.gov |

| Derivatizing Agent | Phenylisothiocyanate (PITC) |

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of charged molecules like this compound. lumexinstruments.combrjac.com.br In CE, separation is based on the differential migration of analytes in an electric field within a narrow capillary. brjac.com.br This technique is known for its high resolution, short analysis times, and low sample consumption. mdpi.com

Capillary Zone Electrophoresis (CZE) is a common mode of CE used for amino acid analysis. mdpi.com The separation of amino acids, including arginine, threonine, and histidine, can be achieved with high plate counts, indicating excellent efficiency. nih.gov The use of different background electrolytes (BGEs) can be employed to tune the separation selectivity. diva-portal.org For instance, a study on herring ripening used CZE to separate basic amino acids like histidine and arginine. mdpi.com

Microfluidic systems, which involve the manipulation of small fluid volumes in channels of micrometer dimensions, are emerging as powerful tools for biochemical analysis. tamu.edu These systems can integrate multiple analytical steps, including separation, onto a single chip, offering advantages of high throughput and automation. tamu.edunih.gov Two-dimensional electrophoresis on a microfluidic chip has been demonstrated for the quantitative analysis of amino acids with high sensitivity and resolution. researchgate.net

The table below highlights key aspects of CE for amino acid analysis:

| Parameter | Detail | Reference |

| Technique | Capillary Zone Electrophoresis (CZE) | mdpi.com |

| Detection | UV at 200 nm | mdpi.com |